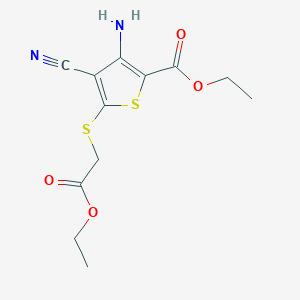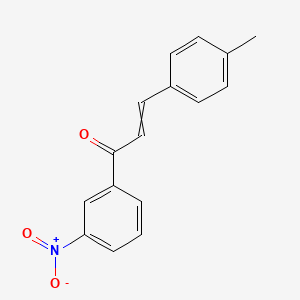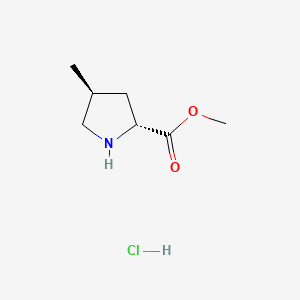
Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate is a chemical compound with the molecular formula C12H14N2O4S and a molecular weight of 282.32 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with amino, cyano, and ethoxy groups. It has applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate involves several steps. One common method includes the reaction of ethyl cyanoacetate with thiophene-2-carboxylic acid in the presence of a base, followed by the addition of ethyl chloroformate and ammonium thiocyanate . The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ethoxy groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of strontium ranelate, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in research and development.
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: This compound has a similar thiophene ring structure but with different substituents.
Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate: This compound features a chromene ring instead of a thiophene ring and has different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
91568-02-4 |
|---|---|
Formule moléculaire |
C12H14N2O4S2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H14N2O4S2/c1-3-17-8(15)6-19-12-7(5-13)9(14)10(20-12)11(16)18-4-2/h3-4,6,14H2,1-2H3 |
Clé InChI |
FSAZLDIEIKQKEG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC1=C(C(=C(S1)C(=O)OCC)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)




![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)

![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)





